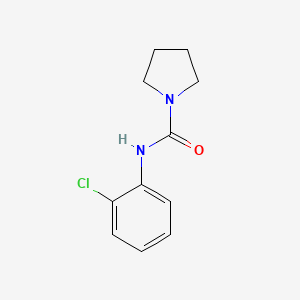
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate, also known as MXE, is a synthetic dissociative drug that has been used in scientific research. It belongs to a class of drugs called arylcyclohexylamines, which are known for their dissociative and anesthetic effects. MXE has gained popularity among researchers due to its unique chemical structure and potential therapeutic benefits.
Wirkmechanismus
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of neuronal activity. It binds to the receptor and blocks the flow of ions, leading to a decrease in neuronal activity. This results in the dissociative and anesthetic effects that are characteristic of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate and other arylcyclohexylamines.
Biochemical and Physiological Effects:
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate in laboratory experiments is its unique chemical structure, which allows researchers to study its effects on the central nervous system in a novel way. However, Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate is a relatively new drug and there is limited information available on its long-term effects and potential risks. Additionally, Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate is a controlled substance in many countries, which can make it difficult for researchers to obtain and use in their experiments.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate. One area of interest is its potential therapeutic use as an antidepressant and anxiolytic. Further research is needed to determine the safety and efficacy of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate for these purposes. Additionally, there is a need for more research on the long-term effects of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate use and its potential risks. Finally, researchers may be interested in exploring the use of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate can be synthesized through a multi-step process that involves the reaction of 3-methyl-2-butanone with 4-methoxyphenylhydrazine to form the hydrazone intermediate. The intermediate is then treated with ethyl chloroformate to yield the final product, ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate. The synthesis of Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate requires specialized equipment and knowledge of organic chemistry.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has been used in scientific research to study its effects on the central nervous system. It has been found to have dissociative and anesthetic properties similar to other arylcyclohexylamines, such as ketamine and phencyclidine. Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has also been studied for its potential therapeutic benefits, including its use as an antidepressant and anxiolytic.
Eigenschaften
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-4-19-13(17)12-9(2)16(15-14-12)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHHSFLORLQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)
![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)

![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)
![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)
![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)



![1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7558245.png)
![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)